3-Bromo-5-(morpholinosulfonyl)pyridin-4-amine
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Overview
Description
3-Bromo-5-(morpholinosulfonyl)pyridin-4-amine is a chemical compound with the molecular formula C9H12BrN3O3S and a molecular weight of 322.18 g/mol . This compound is a pyridine derivative, characterized by the presence of a bromine atom at the 3-position, a morpholinosulfonyl group at the 5-position, and an amine group at the 4-position of the pyridine ring .
Preparation Methods
The synthesis of 3-Bromo-5-(morpholinosulfonyl)pyridin-4-amine typically involves several steps, starting from commercially available starting materials. The reaction conditions often include the use of reagents such as bromine, morpholine, and sulfonyl chloride, under controlled temperature and pH conditions . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
3-Bromo-5-(morpholinosulfonyl)pyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, boronic acids, and bases like potassium carbonate . The major products formed from these reactions depend on the specific reagents and conditions used but often include substituted pyridine derivatives .
Scientific Research Applications
3-Bromo-5-(morpholinosulfonyl)pyridin-4-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Bromo-5-(morpholinosulfonyl)pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
3-Bromo-5-(morpholinosulfonyl)pyridin-4-amine can be compared with other similar compounds, such as:
3-Bromo-4-aminopyridine: This compound lacks the morpholinosulfonyl group, making it less versatile in certain applications.
3-Bromo-5-methylpyridin-4-amine:
The presence of the morpholinosulfonyl group in this compound provides unique chemical properties, making it more suitable for specific applications in pharmaceuticals and advanced materials .
Properties
Molecular Formula |
C9H12BrN3O3S |
---|---|
Molecular Weight |
322.18 g/mol |
IUPAC Name |
3-bromo-5-morpholin-4-ylsulfonylpyridin-4-amine |
InChI |
InChI=1S/C9H12BrN3O3S/c10-7-5-12-6-8(9(7)11)17(14,15)13-1-3-16-4-2-13/h5-6H,1-4H2,(H2,11,12) |
InChI Key |
NCUZYGHXIVBFAU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CN=CC(=C2N)Br |
Origin of Product |
United States |
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